![molecular formula C18H16N2O2S B3223981 5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide CAS No. 1226444-70-7](/img/structure/B3223981.png)

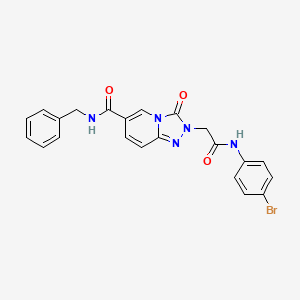

5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide

Overview

Description

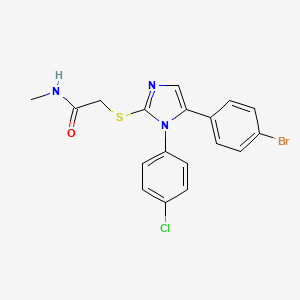

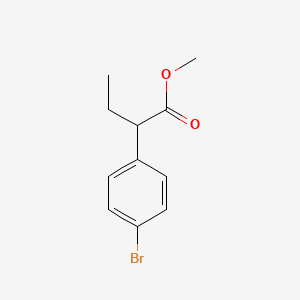

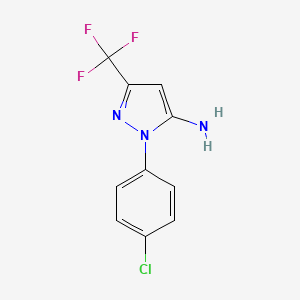

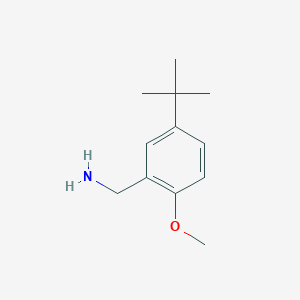

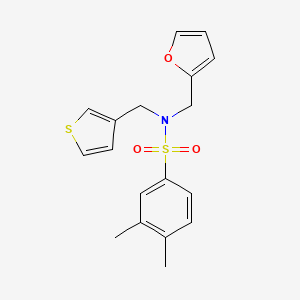

5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.

BenchChem offers high-quality 5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

This compound is often explored for its potential therapeutic properties. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy in treating conditions such as inflammation, cancer, and neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate. Its reactivity and stability make it suitable for synthesizing more complex molecules. It is used in the development of new synthetic pathways and the creation of novel compounds with potential applications in various industries .

Material Science

The compound’s properties are studied for applications in material science. It can be used to develop new polymers and materials with specific characteristics, such as enhanced durability, flexibility, or conductivity. These materials have potential uses in electronics, coatings, and other advanced technologies .

Biochemical Assays

Researchers utilize this compound in biochemical assays to study enzyme interactions and inhibition. Its structure allows it to act as a probe or inhibitor in various biochemical pathways, aiding in the understanding of enzyme functions and the development of enzyme-targeted therapies .

Environmental Chemistry

The compound is also investigated for its role in environmental chemistry. Its stability and reactivity make it a candidate for studying the degradation of pollutants and the development of new methods for environmental remediation. Researchers explore its potential to break down harmful substances in the environment .

Agricultural Chemistry

In agricultural research, this compound is examined for its potential as a pesticide or herbicide. Its chemical properties may allow it to target specific pests or weeds without harming crops. Studies focus on its effectiveness, environmental impact, and safety for use in agriculture .

Medicinal Chemistry

Medicinal chemists study this compound to design and optimize new drugs. Its structure provides a scaffold for developing molecules with improved pharmacokinetic and pharmacodynamic properties. Research in this area aims to enhance the efficacy and safety of new therapeutic agents .

Chemical Biology

In chemical biology, the compound is used to explore biological systems at the molecular level. Its interactions with proteins, nucleic acids, and other biomolecules help researchers understand cellular processes and develop new tools for biological research. This application is crucial for advancing knowledge in molecular biology and biochemistry .

Mechanism of Action

Target of Action

The compound, also known as Amitraz , primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits the activity of monoamine oxidases and prostaglandin synthesis .

Mode of Action

Amitraz interacts with its targets, leading to overexcitation in insects . This overexcitation results in paralysis and eventual death . The compound’s effectiveness as an insecticide and acaricide is largely due to this interaction .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha-adrenergic and octopamine receptors . The inhibition of monoamine oxidases and prostaglandin synthesis further disrupts the normal biochemical processes in insects .

Pharmacokinetics

It is known that different pathways for biotransformation occur between animals and plants

Result of Action

The primary result of Amitraz’s action is the overexcitation of insects, leading to their paralysis and death . This makes it an effective insecticide and acaricide, particularly against mite or tick infestations in dogs .

properties

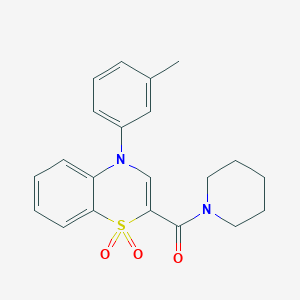

IUPAC Name |

4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-4-6-16(14(3)8-12)20-11-15(10-19)23(21,22)18-7-5-13(2)9-17(18)20/h4-9,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSVHWANVCSYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B3223959.png)